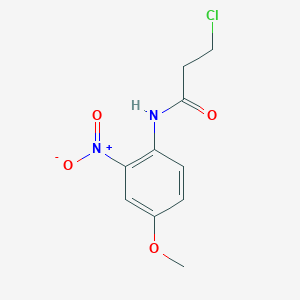

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide

Description

Properties

IUPAC Name |

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c1-17-7-2-3-8(9(6-7)13(15)16)12-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIGDNZKKCTNJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide typically involves the reaction of 4-methoxy-2-nitroaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

Reduction: Hydrogen gas with palladium on carbon as a catalyst in ethanol.

Major Products

Nucleophilic Substitution: Products include azido or thiol derivatives.

Reduction: The major product is 3-chloro-N-(4-methoxy-2-aminophenyl)propanamide.

Oxidation: The major product is 3-chloro-N-(4-hydroxy-2-nitrophenyl)propanamide

Scientific Research Applications

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or activation of their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

3-Chloro-N-(4-methoxyphenyl)propanamide

- Structure : Lacks the nitro group at the 2-position of the phenyl ring.

- Key Data: Crystal Packing: Exhibits N–H···O and C–H···O hydrogen bonds, forming chains along the crystallographic a-axis . Bond Lengths: C=O (1.2326 Å) and C(=O)–N (1.3416 Å), indicative of amide resonance . Melting Point: Not explicitly reported, but structurally similar compounds (e.g., 3-chloro-N-(4-sulfamoylphenethyl)propanamide) show m.p. ~138–140°C .

2-Chloro-N-(4-chloro-3-nitrophenyl)propanamide

3-Chloro-N-(2-hydroxyphenyl)propanamide

- Structure : Hydroxyl (-OH) substituent at the 2-position of the phenyl ring.

- Key Data :

Quinazolinone Derivatives

3-Chloro-N-(4-oxo-2-(phenoxymethyl)quinazolin-3(4H)-yl)propanamide (7d)

- Structure: Incorporates a quinazolinone ring system.

- Key Data: Melting Point: 138–140°C. IR Spectroscopy: Peaks at 3290 cm⁻¹ (N–H) and 1720 cm⁻¹ (C=O) . Applications: Potential antimicrobial and anticancer activity due to the quinazolinone scaffold .

3-Chloro-N-(2-((2,4-dichlorophenoxymethyl)-4-oxo-quinazolin-3(4H)-yl)propanamide (7f)

- Structure: Dichlorophenoxymethyl substituent enhances lipophilicity.

- Key Data :

Metal Complexes

Bis(3-chloro-N-(diethylcarbamothioyl)benzamido) Nickel(II)

- Structure : Contains a benzamide core with carbamothioyl groups.

- Key Data :

Functionalized Propanamides

3-Chloro-N-(4-ethynylphenyl)propanamide

BB57-2816 Building Block

- Structure : Sulfonyl and thiadiazole substituents.

- Applications : Used in high-throughput screening for drug discovery .

Biological Activity

3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 349097-77-4

This compound features a chloro group, a methoxy group, and a nitro group attached to a phenyl ring, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects through:

- Enzyme Inhibition : The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.

- Receptor Modulation : It may interact with various cellular receptors, influencing signal transduction pathways and affecting cellular functions.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. A study reported that derivatives of this compound demonstrated potent activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 4.69 to 156.47 µM against different strains such as E. coli, S. aureus, and B. subtilis .

| Microbial Strain | MIC (µM) | Activity Level |

|---|---|---|

| E. coli | 13.40 - 137.43 | Moderate |

| S. aureus | 5.64 - 77.38 | Moderate to Good |

| B. subtilis | 4.69 - 22.9 | Good |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicated that while it exhibits antimicrobial activity, it also possesses a certain level of cytotoxicity against human cell lines, necessitating further investigation into its therapeutic index .

Case Study 1: Antibacterial Efficacy

A recent study focused on the antibacterial efficacy of this compound derivatives against multi-drug resistant strains of bacteria. The study highlighted that modifications in the chemical structure could enhance the potency and selectivity towards specific bacterial targets .

Case Study 2: Antifungal Activity

Another investigation explored the antifungal properties of the compound, demonstrating effective inhibition against Candida albicans. The MIC values were recorded between 16.69 to 78.23 µM, indicating potential for therapeutic applications in treating fungal infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-chloro-N-(4-methoxy-2-nitrophenyl)propanamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation. A general procedure involves reacting 3-chloro-propanoyl chloride with 4-methoxy-2-nitroaniline in dry acetonitrile under basic conditions (e.g., potassium carbonate). The reaction is typically stirred at 50°C for 24 hours, followed by extraction with NaHCO₃ and dichloromethane . Purification via recrystallization (e.g., using dichloromethane) yields crystals suitable for X-ray diffraction .

Q. How is the compound characterized structurally?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Crystal structures of analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) reveal bond lengths (C=O: 1.23 Å, C–N: 1.34 Å) and dihedral angles (−33.7°) indicative of amide resonance .

- NMR : ¹³C NMR predicts chemical shifts for carbonyl (δ ~170 ppm) and aromatic carbons (δ ~110–160 ppm), validated for related compounds .

- Elemental analysis : Confirms molecular formula (C₁₀H₁₀ClN₂O₄) and purity (>95%) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Use gloves, goggles, and a lab coat to avoid skin/eye contact.

- Operate in a fume hood due to potential toxicity.

- Store in a sealed container at 2–8°C.

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. What hydrogen-bonding patterns and supramolecular interactions dominate its crystal packing?

- Methodological Answer : Crystallographic studies of analogs reveal two homodromic chains stabilized by N–H···O (classical) and C–H···O (non-classical) hydrogen bonds. Graph-set analysis (C₁₁(4) motifs) shows chains along the crystallographic a-axis, with inter-centroid distances of ~4.8 Å . Computational tools like SHELXL refine these interactions, while Multiwfn calculates electron localization functions (ELF) to map hydrogen-bond donor/acceptor regions .

Q. How can computational methods predict its physicochemical properties?

- Methodological Answer :

- LogP : Estimate using fragment-based methods with corrections for substituents (e.g., +12 CM for nitro/methoxy groups due to resonance and hydrogen bonding) .

- Solubility : Molecular dynamics simulations (e.g., in water/ethanol mixtures) correlate with experimental solubility trends .

- Reactivity : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Q. How does the compound interact with transition metals in coordination chemistry?

- Methodological Answer : The amide and nitro groups act as ligands. For example, nickel(II) complexes of related chloro-amides adopt distorted square-planar geometries (bond lengths: Ni–S ≈ 2.2 Å, Ni–O ≈ 1.9 Å). Characterization involves FT-IR (ν(C=O) ~1650 cm⁻¹), UV-Vis (d-d transitions ~500 nm), and single-crystal XRD .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies?

- Crystallization solvents : Dichloromethane vs. toluene affects crystal packing and purity .

- Instrument calibration : Differential Scanning Calorimetry (DSC) parameters (heating rate, sample size) influence observed melting ranges .

Q. How do structural analogs differ in biological activity?

- Methodological Answer : Substituting the nitro group with sulfamoyl (C₉H₁₁ClN₂O₃S) increases hydrogen-bonding capacity, altering bioactivity. For example, 3-chloro-N-(4-sulfamoylphenyl)propanamide shows higher solubility (logS = −2.1 vs. −3.5 for the nitro analog) due to sulfonamide hydrophilicity .

Tools & Software Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.